2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H18F2N8 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.16224893 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a critical role in immune cell function and has been implicated in various diseases, including chronic obstructive pulmonary disease (COPD) .
Mode of Action
This compound acts as a potent and selective inhibitor of PI3Kδ . It binds to the kinase domain of PI3Kδ, inhibiting its activity and thereby preventing the phosphorylation of AKT at T308 . This inhibition disrupts the downstream signaling pathways regulated by PI3Kδ .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting PI3Kδ, the compound prevents the activation of AKT, a key player in this pathway . This results in the modulation of various downstream effects, including cell survival, proliferation, and differentiation .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties for inhaled delivery . It shows no apparent inhibitory effect on CYP isoforms, except for a moderate effect on CYP2C9 . Furthermore, it shows no apparent inhibitory activity against hERG (IC50 > 10 μM), suggesting a low risk of cardiotoxicity .
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in the phosphorylation of AKT at T308 . This can result in reduced cell proliferation and survival, potentially leading to improved outcomes in diseases where PI3Kδ is implicated, such as COPD .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N8/c18-14(19)12-7-13(24-15(23-12)10-1-2-10)26-3-5-27(6-4-26)17-11-8-22-25-16(11)20-9-21-17/h7-10,14H,1-6H2,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLGTBXRQUWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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